2,4-Dichloro-6-(difluoromethyl)benzoic acid
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Overview
Description
2,4-Dichloro-6-(difluoromethyl)benzoic acid is a chemical compound with the molecular formula C8H4Cl2F2O2 It is a derivative of benzoic acid, characterized by the presence of two chlorine atoms and a difluoromethyl group attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dichloro-6-(difluoromethyl)benzoic acid typically involves the chlorination and fluorination of benzoic acid derivatives. One common method includes the liquid-phase oxidation of 2,4-dichlorotoluene using a catalyst containing cobalt, manganese, and bromine. The reaction is carried out in the presence of a gas containing molecular oxygen, such as pure oxygen or air, in a lower fatty acid like acetic acid or its anhydride. The reaction conditions are typically maintained at temperatures between 100°C and 220°C, with the optimal range being 130°C to 200°C .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized catalysts ensures high yield and purity of the final product. The process parameters are carefully controlled to maintain the desired reaction conditions and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
2,4-Dichloro-6-(difluoromethyl)benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized under specific conditions to form higher oxidation state products.
Reduction: Reduction reactions can be performed to remove the chlorine or fluorine atoms, leading to different derivatives.
Substitution: The chlorine and fluorine atoms can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride and hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or ammonia.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce hydrocarbons or alcohols.
Scientific Research Applications
2,4-Dichloro-6-(difluoromethyl)benzoic acid has several applications in scientific research:
Biology: The compound is studied for its potential biological activities, such as antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for its potential anti-inflammatory and anticancer effects.
Mechanism of Action
The mechanism of action of 2,4-Dichloro-6-(difluoromethyl)benzoic acid involves its interaction with specific molecular targets and pathways. The presence of chlorine and fluorine atoms enhances its reactivity and ability to form stable complexes with biological molecules. These interactions can inhibit or modulate the activity of enzymes and receptors, leading to various biological effects. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement in oxidative stress and inflammatory pathways .
Comparison with Similar Compounds
Similar Compounds
2,6-Dichlorobenzoic acid: Similar in structure but lacks the difluoromethyl group.
2-(Trifluoromethyl)benzoic acid: Contains a trifluoromethyl group instead of difluoromethyl.
3-(Trifluoromethyl)benzoic acid: Another derivative with a trifluoromethyl group at a different position on the benzene ring.
Uniqueness
2,4-Dichloro-6-(difluoromethyl)benzoic acid is unique due to the specific positioning of its chlorine and difluoromethyl groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for targeted applications in research and industry.
Properties
Molecular Formula |
C8H4Cl2F2O2 |
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Molecular Weight |
241.02 g/mol |
IUPAC Name |
2,4-dichloro-6-(difluoromethyl)benzoic acid |
InChI |
InChI=1S/C8H4Cl2F2O2/c9-3-1-4(7(11)12)6(8(13)14)5(10)2-3/h1-2,7H,(H,13,14) |
InChI Key |
IWQPOTSNGADUPO-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1C(F)F)C(=O)O)Cl)Cl |
Origin of Product |
United States |
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